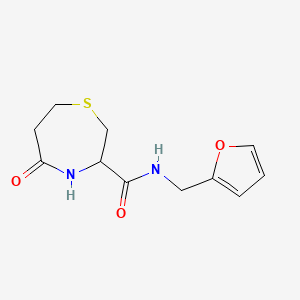

N-(furan-2-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide

Description

N-(furan-2-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide is a heterocyclic compound that contains a furan ring, a thiazepane ring, and a carboxamide group

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c14-10-3-5-17-7-9(13-10)11(15)12-6-8-2-1-4-16-8/h1-2,4,9H,3,5-7H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSCHPFYTMPALK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(NC1=O)C(=O)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the reaction of furan-2-carboxylic acid with thiazepane derivatives under specific conditions. One common method involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Microwave-assisted synthesis has been explored to enhance reaction rates and yields, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The carbonyl group in the thiazepane ring can be reduced to form alcohol derivatives.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

N-(furan-2-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: This compound also contains a furan ring and has been studied for its neurochemical properties.

N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Another furan derivative with potential biological activity.

Uniqueness

N-(furan-2-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide is unique due to its combination of a furan ring and a thiazepane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(furan-2-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and relevant case studies.

1. Chemical Structure and Synthesis

This compound combines a furan ring with a thiazepane structure. The synthesis typically involves the cyclization of thioamide precursors under acidic conditions followed by the introduction of the furan group via a coupling reaction with furan derivatives. The general synthetic route is as follows:

Synthetic Route:

- Formation of Thiazepane Ring: Cyclization of thioamide under acidic conditions.

- Coupling Reaction: Reaction with furan derivatives using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide).

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances binding affinity, while the thiazepane ring provides structural stability.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered metabolic pathways.

- Receptor Modulation: It may modulate receptor activity, impacting various physiological processes.

2.2 Biological Effects

Research has indicated several biological effects associated with this compound:

- Anticancer Activity: Preliminary studies suggest potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects: In vitro studies have shown that the compound can reduce inflammatory markers in cultured cells.

3.1 In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the cytotoxicity and biological efficacy of this compound:

| Study | Cell Line | CC₅₀ (µM) | Observations |

|---|---|---|---|

| Study A | A549 (lung cancer) | >100 | Low cytotoxicity observed |

| Study B | HeLa (cervical cancer) | 75 | Induced apoptosis at higher concentrations |

| Study C | RAW 264.7 (macrophages) | 50 | Reduced TNF-alpha secretion |

3.2 Case Studies

Case Study 1: Anticancer Mechanism

In a study involving lung cancer cell lines, this compound was found to induce G2/M phase cell cycle arrest and increase levels of apoptotic markers such as caspase activation.

Case Study 2: Anti-inflammatory Properties

Another study focused on macrophage cultures demonstrated that treatment with this compound significantly decreased the production of pro-inflammatory cytokines, suggesting its potential use in managing inflammatory diseases.

4. Conclusion

This compound exhibits promising biological activities that warrant further investigation. Its unique structural characteristics contribute to its potential as a therapeutic agent in oncology and inflammation management. Ongoing research will be crucial in elucidating its full range of biological effects and mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.